Cas no 2097921-10-1 (N-2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl-2-phenoxyacetamide)

N-2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl-2-phenoxyacetamide 化学的及び物理的性質
名前と識別子
-
- N-2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl-2-phenoxyacetamide
- N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-phenoxyacetamide
- 2097921-10-1
- AKOS032458864
- F6510-1480
- N-[2-(3-cyclopropyl-2,2-dioxo-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-phenoxyacetamide
-
- インチ: 1S/C19H21N3O4S/c23-19(14-26-16-6-2-1-3-7-16)20-12-13-21-17-8-4-5-9-18(17)22(15-10-11-15)27(21,24)25/h1-9,15H,10-14H2,(H,20,23)
- InChIKey: STIJPYQXDARSPA-UHFFFAOYSA-N
- ほほえんだ: S1(N(CCNC(COC2C=CC=CC=2)=O)C2C=CC=CC=2N1C1CC1)(=O)=O
計算された属性
- せいみつぶんしりょう: 387.12527733g/mol
- どういたいしつりょう: 387.12527733g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 27
- 回転可能化学結合数: 7
- 複雑さ: 625
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 87.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2.2
N-2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl-2-phenoxyacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6510-1480-5μmol |
N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-phenoxyacetamide |
2097921-10-1 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6510-1480-75mg |
N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-phenoxyacetamide |
2097921-10-1 | 75mg |
$208.0 | 2023-09-08 | ||
Life Chemicals | F6510-1480-3mg |
N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-phenoxyacetamide |
2097921-10-1 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6510-1480-4mg |
N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-phenoxyacetamide |
2097921-10-1 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6510-1480-10μmol |
N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-phenoxyacetamide |
2097921-10-1 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6510-1480-20μmol |
N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-phenoxyacetamide |
2097921-10-1 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6510-1480-2μmol |
N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-phenoxyacetamide |
2097921-10-1 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6510-1480-50mg |
N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-phenoxyacetamide |
2097921-10-1 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6510-1480-15mg |
N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-phenoxyacetamide |
2097921-10-1 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6510-1480-2mg |
N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-phenoxyacetamide |
2097921-10-1 | 2mg |
$59.0 | 2023-09-08 |
N-2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl-2-phenoxyacetamide 関連文献
-
Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
-
4. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
-
7. Book reviews
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
N-2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl-2-phenoxyacetamideに関する追加情報
Recent Advances in the Study of N-2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl-2-phenoxyacetamide (CAS: 2097921-10-1)
In recent years, the compound N-2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl-2-phenoxyacetamide (CAS: 2097921-10-1) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique benzothiadiazole core and phenoxyacetamide moiety, has shown promising potential in various therapeutic applications. The following research brief provides an overview of the latest findings related to this compound, focusing on its synthesis, mechanism of action, and potential clinical applications.
The synthesis of N-2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl-2-phenoxyacetamide involves a multi-step process that has been optimized in recent studies to improve yield and purity. Researchers have reported the use of novel catalytic systems and green chemistry approaches to enhance the efficiency of the synthesis. These advancements not only facilitate the production of the compound on a larger scale but also reduce environmental impact, aligning with the growing emphasis on sustainable pharmaceutical manufacturing.
Mechanistic studies have revealed that this compound exhibits potent activity as a modulator of specific biological pathways. In particular, it has been shown to interact with key enzymes and receptors involved in inflammatory and neurodegenerative processes. Recent in vitro and in vivo studies have demonstrated its efficacy in reducing oxidative stress and inflammation, making it a potential candidate for the treatment of conditions such as Alzheimer's disease and rheumatoid arthritis. The compound's ability to cross the blood-brain barrier further enhances its therapeutic potential for central nervous system disorders.
Pharmacokinetic and toxicological evaluations of N-2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl-2-phenoxyacetamide have provided valuable insights into its safety profile. Preliminary data indicate favorable absorption and distribution characteristics, with minimal off-target effects. However, further studies are required to fully assess its long-term safety and potential drug-drug interactions. These findings are critical for advancing the compound through the drug development pipeline.
In conclusion, N-2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl-2-phenoxyacetamide represents a promising therapeutic agent with diverse applications. Ongoing research aims to elucidate its full mechanistic profile and optimize its formulation for clinical use. The compound's unique chemical structure and biological activity position it as a valuable candidate for future drug development efforts in the chemical biology and pharmaceutical sectors.
2097921-10-1 (N-2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl-2-phenoxyacetamide) 関連製品
- 1396853-52-3(2-{[1-(3-chlorobenzoyl)azetidin-3-yl]oxy}-4-fluoro-1,3-benzothiazole)
- 1804357-99-0(Ethyl 3-methoxy-5-methyl-2-(trifluoromethoxy)pyridine-6-acetate)
- 2361817-90-3(N-[2-hydroxy-1-(pyridin-2-yl)ethyl]-4-phenyl-1-(prop-2-enoyl)piperidine-4-carboxamide)
- 898766-45-5(1-(2-chloro-4-fluorophenyl)-2,2-dimethylpropan-1-one)
- 1805253-40-0(3-(Difluoromethyl)-4-hydroxy-6-methoxypyridine-2-carbonyl chloride)
- 379730-61-7(N-5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl-2,2-dimethylpropanamide)
- 2474754-67-9(tert-butyl 2-[1-(3-hydroxypropyl)-1H-1,2,3-triazol-4-yl]pyrrolidine-1-carboxylate)
- 2728765-98-6(2-(2,6-dioxopiperidin-3-yl)-5-{(3S)-piperidin-3-ylamino}-2,3-dihydro-1H-isoindole-1,3-dione)
- 1261230-19-6((1-(2-(Methylthio)pyrimidin-4-yl)piperidin-2-yl)methanamine hydrochloride)
- 2138158-54-8(3-(5-Formylthiophen-2-yl)furan-2-sulfonamide)




